Lactose octaacetate

Description

BenchChem offers high-quality Lactose octaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactose octaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

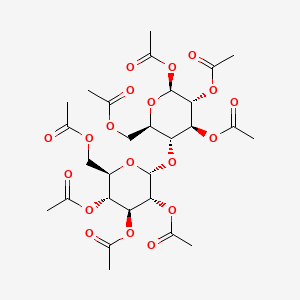

[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945007 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22352-19-8, 5328-50-7, 5346-90-7, 6291-42-5, 3616-19-1 | |

| Record name | beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022352198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maltose octaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

initial synthesis of lactose octaacetate

An In-depth Technical Guide to the Initial Synthesis of Lactose Octaacetate

Introduction

Lactose octaacetate, also known as peracetylated lactose, is a fully protected derivative of lactose where all eight hydroxyl groups have been acetylated. This compound serves as a crucial intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of oligosaccharides, glycosyl azides, and other lactose derivatives.[1][2][3] The acetylation process enhances the solubility of the carbohydrate in organic solvents and allows for selective chemical modifications. This guide details the primary methods for the , focusing on experimental protocols and comparative quantitative data for researchers, scientists, and professionals in drug development.

Primary Synthesis Methodology: Acetylation of Lactose

The most prevalent method for synthesizing lactose octaacetate is the esterification of lactose using acetic anhydride, typically in the presence of a catalyst. The reaction involves the nucleophilic attack of the lactose hydroxyl groups on the carbonyl carbons of acetic anhydride, leading to the formation of acetate esters and acetic acid as a byproduct. Several variations of this method exist, primarily differing in the choice of catalyst and the mode of heating (conventional or microwave-assisted).

Common catalysts include:

-

Sodium Acetate (NaOAc) : A widely used, cost-effective basic catalyst.[1][2][4]

-

Iodine (I₂) : A mild Lewis acid catalyst.[5]

The reaction can be performed with or without a solvent and under various temperature conditions, from room temperature to boiling.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of lactose octaacetate based on established protocols.

Method 1: Microwave-Assisted Synthesis with Sodium Acetate

This "green chemistry" approach significantly reduces reaction time compared to conventional heating methods.[1]

Materials and Reagents:

-

Distilled water

-

Ice

Procedure:

-

Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask suitable for microwave irradiation.[1][6]

-

Place the flask in a microwave reactor and irradiate at 700 W. Reaction times can be varied (e.g., 10, 15, or 20 minutes) to optimize the yield.[1] The highest yields (around 91%) are typically obtained after 15-20 minutes of irradiation.[1]

-

After irradiation, carefully pour the hot reaction mixture into a beaker containing approximately 200 cm³ of an ice-water slurry.[1][6]

-

Stir the mixture vigorously. A white solid, the crude lactose octaacetate, will precipitate.[1][6]

-

Allow the mixture to stand at 4 °C for at least 12 hours to ensure complete precipitation.[1][6]

-

Filter the white solid under vacuum and wash it thoroughly with distilled water to remove any unreacted reagents and byproducts.[1][6]

-

For further purification, recrystallize the crude product from 95% ethanol.[1][6]

-

Dry the purified lactose octaacetate in a vacuum oven to a constant weight.[6]

Method 2: Conventional Heating with Sodium Acetate

This is a traditional and widely cited method for lactose acetylation.

Materials and Reagents:

-

α-Lactose monohydrate (e.g., 100 g)[2]

-

Acetic anhydride (e.g., 900 mL)[2]

-

Anhydrous sodium acetate (e.g., 25 g)[2]

-

Distilled water

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

-

In a 2-L round-bottom flask, suspend anhydrous sodium acetate in acetic anhydride and heat the mixture to near boiling (approximately 140 °C).[2][7]

-

Add the α-lactose monohydrate in small portions to the hot mixture while stirring. Ensure the temperature remains constant.[2]

-

After all the lactose has been added and dissolved, continue heating for approximately 45 minutes.[2]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., mobile phase CH₂Cl₂:acetone 10:1).[2]

-

Once the reaction is complete, pour the mixture into a large beaker containing an ice-water mixture (approx. 2700 mL) and stir gently overnight.[2]

-

Filter the resulting solid product and wash it with water.

-

Dissolve the crude product in a solvent like dichloromethane (500 mL), wash the solution with aqueous NaHCO₃, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[2]

-

Purify the product by crystallization, with a methanol:dichloromethane mixture (10:1) being an advantageous solvent system.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis protocols for lactose octaacetate, allowing for easy comparison of their efficacy.

| Synthesis Method | Catalyst | Reagents (Molar Ratio/Quantities) | Reaction Time | Temperature / Power | Yield (%) | Melting Point (°C) | Reference |

| Microwave-Assisted | Sodium Acetate | Lactose monohydrate (10g), Acetic anhydride (30 cm³), NaOAc (3g) | 10 min | 700 W | 50% | 90.1 - 91.1 | [1] |

| Microwave-Assisted | Sodium Acetate | Lactose monohydrate (10g), Acetic anhydride (30 cm³), NaOAc (3g) | 15-20 min | 700 W | 91% | 89.9 - 91.1 | [1] |

| Microwave-Assisted | Sodium Acetate | Lactose monohydrate (10g), Acetic anhydride (30 cm³), NaOAc (3g) | 10 min | 700 W | 74% | - | [6] |

| Conventional Heating | Sodium Acetate | Anhydrous D-lactose (0.1 mol), Acetic acid (0.8 mol), NaOAc (0.36g) | 2 hours | 100 °C | ~85% | - | [4] |

| Conventional Heating | Sodium Acetate | α-Lactose monohydrate (100g), Acetic anhydride (900 mL), NaOAc (25g) | ~45 min | Near boiling | 54% (after crystallization) | - | [2] |

| Conventional Heating | Sodium Acetate | D-Lactose (10g), Acetic anhydride (70 mL), NaOAc (4g) | 10 min (after addition) | 140 °C | - | - | [7] |

Visualization of Experimental Workflow

The general experimental workflow for the synthesis of lactose octaacetate via acetylation is depicted below. This process outlines the key stages from the initial mixing of reactants to the isolation of the purified final product.

Caption: General workflow for the synthesis of lactose octaacetate.

References

- 1. One moment, please... [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Lactose octaacetate | 23973-20-8 | OL02883 | Biosynth [biosynth.com]

- 4. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Solved a) Fill in the table below (show calculations and | Chegg.com [chegg.com]

A Technical Guide to the Early Characterization of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on the properties of lactose octaacetate, a fully acetylated derivative of lactose. The document focuses on the early methods of its synthesis and the initial characterization of its core physicochemical properties. All quantitative data from cited historical and comparative modern studies are summarized for clarity, and detailed experimental protocols are provided.

Physicochemical Properties of Lactose Octaacetate

Early investigations into lactose octaacetate focused on establishing its fundamental physical and chemical characteristics. These properties were crucial for its identification, purification, and potential applications. The primary characteristics studied were its melting point, optical rotation, and solubility.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in early and comparative studies on lactose octaacetate. It is important to note that early analytical methods may have resulted in variations in reported values. For instance, it has been proposed that melting point and specific rotation ([α]D) are not always reliable indicators of the purity of β-lactose octaacetate, with 1H NMR spectroscopy being a more definitive modern technique[1].

| Property | Reported Value (°C) | Anomer | Reference |

| Melting Point | 75-78 | Not Specified | Sigma-Aldrich, AKSci[2] |

| 89-91.5 | Not Specified | Biointerface Research in Applied Chemistry[3] | |

| 90 | β-anomer | Hudson and Johnson (as cited in[1]) | |

| 93.5–98.0 | β-anomer | Commercial (Sigma, L-0257)[1] | |

| 94.0–97.5 | β-anomer | Xu, P., et al. (Medium-scale)[1] | |

| 94.5–97.0 | β-anomer | Xu, P., et al. (Large-scale)[1] | |

| 139-141 | β-anomer | Synthose[4] |

Table 1: Reported Melting Points of Lactose Octaacetate.

| Property | Reported Value | Anomer | Conditions | Reference |

| Specific Rotation ([α]D) | +52.3° | α-anomer | Water | Scribd[5] |

| -3.90° | β-anomer | Chloroform | Commercial (Sigma, L-0257)[1] | |

| -4.07° | β-anomer | Chloroform | Xu, P., et al. (Large-scale)[1] | |

| -4.14° | β-anomer | Chloroform | Xu, P., et al. (Medium-scale)[1] | |

| -4.22° to -4.70° | β-anomer | Not Specified | Hudson and Johnson (as cited in[1]) | |

| Negative values | Not Specified | 0.01% Methanol | Biointerface Research in Applied Chemistry[3] |

Table 2: Reported Specific Optical Rotation of Lactose Octaacetate.

| Property | Solvent(s) | Observation | Reference |

| Solubility | Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | Soluble | Synthose[4] |

Table 3: Reported Solubility of β-D-Lactose Octaacetate.

Experimental Protocols

The synthesis and characterization of lactose octaacetate have evolved over time. This section details both the classical methods that form the basis of our early understanding and more modern, efficient techniques.

Classical Synthesis of β-Lactose Octaacetate (Hudson and Johnson Method)

The method developed by Hudson and Johnson was a cornerstone in carbohydrate chemistry for nearly a century and remains a common reference for the acetylation of lactose[1].

Protocol:

-

Acetylation: α-Lactose monohydrate is reacted with acetic anhydride in the presence of a catalyst, typically anhydrous sodium acetate.

-

Reaction Conditions: The mixture is heated to facilitate the esterification of all eight hydroxyl groups of lactose.

-

Workup: The reaction mixture is poured into ice water to precipitate the crude lactose octaacetate and to hydrolyze the excess acetic anhydride.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and then dried. Purification is achieved through repeated crystallizations from a suitable solvent, such as ethanol[1].

Modern Microwave-Assisted Synthesis

A contemporary and more rapid approach to synthesizing lactose octaacetate utilizes microwave irradiation, significantly reducing reaction times[3][6][7].

Protocol:

-

Reactant Mixture: D-(+)-lactose monohydrate is mixed with acetic anhydride and anhydrous sodium acetate as a catalyst in a round-bottom flask[3][6][7].

-

Microwave Irradiation: The reaction is subjected to microwave irradiation (e.g., 700 W) for a short duration, typically 10 to 30 minutes[3][7].

-

Precipitation: The resulting sample is poured into a mixture of distilled water and ice cubes, stirred, and then left at a low temperature (e.g., 4°C) for several hours to allow for the precipitation of the lactose ester as a white solid[3][6][7].

-

Purification: The precipitate is filtered, washed with distilled water, and dried in a vacuum oven to a constant weight[3][6][7]. Recrystallization can be performed using 95% (v/v) ethanol[6].

Characterization Methods

A Kofler hot stage microscope can be used to measure the melting points of the lactose esters[3].

The percentage of acetylation and the degree of substitution can be determined by titration[3].

-

0.5 g of octa-O-acetyl-D-lactose is weighed and dissolved in 30 mL of 75% v/v ethanol with stirring for 15 minutes.

-

25 mL of 0.5 M KOH is added, and the mixture is stirred for 2 hours.

-

The excess alkali is back-titrated with 0.5 M HCl using phenolphthalein as an indicator.

-

Blank samples are analyzed similarly to calculate the acetyl percentage.

The optical rotation is determined using an automated polarimeter. A 0.01% methanol solution of lactose octaacetate is prepared, and the measurement is taken in a 1 dm tube using a sodium lamp as the light source[3].

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the anomers of lactose octaacetate.

Caption: Workflow for the synthesis of β-lactose octaacetate.

Caption: Relationship between the anomers of lactose octaacetate.

References

A Comprehensive Technical Guide to the Fundamental Chemical Characteristics of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical characteristics of lactose octaacetate. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and logical workflows.

Physicochemical Properties

Lactose octaacetate, a fully acetylated derivative of lactose, exhibits significantly different physicochemical properties compared to its parent disaccharide. The acetylation of the hydroxyl groups increases its hydrophobicity, altering its solubility and thermal characteristics. The data presented here is a synthesis of findings from multiple sources, with ranges provided to account for variations in experimental conditions and purity.

| Property | Value | Reference(s) |

| CAS Number | 6291-42-5 (for β-anomer) | [1][2] |

| Molecular Formula | C₂₈H₃₈O₁₉ | [1] |

| Molecular Weight | 678.59 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 75-141 °C (This wide range reflects the presence of different anomers and varying purities. The pure β-anomer has a higher melting point, typically around 139-141 °C) | [1][4] |

| Solubility | Soluble in chloroform, acetone, dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH). Less soluble in water. | [1][2][3] |

| Specific Optical Rotation ([α]D) | -4.14° (c=10, CHCl₃) for the pure β-anomer. The value can vary depending on the anomeric mixture. | [5] |

| Purity | Commercially available in purities of ≥95% to ≥98%. | [1][4] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of lactose octaacetate. Below are the key spectral data for ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of lactose octaacetate are complex due to the presence of numerous acetyl groups and the disaccharide backbone. The chemical shifts are influenced by the anomeric configuration (α or β). The data below pertains primarily to the β-anomer in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.96 - 2.22 | m | Protons of the eight acetyl groups (24H) |

| ~3.77 - 5.69 | m | Protons of the glucose and galactose rings |

| ~6.25 | s | Anomeric proton (may vary with anomer) |

¹³C NMR Spectral Data [2][6][7]

| Chemical Shift (δ) ppm | Assignment |

| ~20.4 - 20.9 | Methyl carbons of the acetyl groups |

| ~60.8 - 75.7 | Carbons of the glucose and galactose rings (C2-C6) |

| ~91.5, 101.0 | Anomeric carbons (C1) of the glucose and galactose units |

| ~168.8 - 170.3 | Carbonyl carbons of the acetyl groups |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of lactose octaacetate is characterized by the prominent ester carbonyl stretch and the absence of the broad hydroxyl (-OH) band present in lactose.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2985 | C-H stretching | CH₂ |

| ~1752 | C=O stretching | Ester carbonyl |

| ~1371 | C-H bending | CH₃ |

| ~1220 | C-O stretching | Acetyl group |

| ~1047 | C-O stretching | Pyranose ring |

| ~952 | β-D-galactopyranosyl ring | Glycosidic linkage |

Experimental Protocols

This section details the methodologies for the synthesis and purification of lactose octaacetate.

Classical Synthesis of β-Lactose Octaacetate

This method involves the acetylation of lactose using acetic anhydride with sodium acetate as a catalyst.[4][8]

Materials:

-

α-Lactose monohydrate

-

Acetic anhydride (Ac₂O)

-

Anhydrous sodium acetate (NaOAc)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, combine anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g).

-

Heat the mixture at 100°C for 2 hours with constant stirring.

-

Remove the excess acetic acid and water under vacuum.

-

To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25.

-

Heat the mixture under reflux with stirring for approximately 30 minutes.

-

Distill the excess acetic anhydride and acetic acid from the reactor.

-

Pour the molten product into a mixture of ice and water with vigorous stirring to precipitate the crude lactose octaacetate.

-

Filter the white solid, wash thoroughly with cold water, and dry.

Microwave-Assisted Synthesis

This method offers a more rapid and "green" alternative to the classical synthesis.[2][9]

Materials:

-

D-(+)-lactose monohydrate (10.0 g, 0.029 mol)

-

Acetic anhydride (30 cm³, 0.27 mol)

-

Anhydrous sodium acetate (3.0 g, 0.036 mol)

-

Deionized water

-

Ice

Procedure:

-

Combine D-(+)-lactose monohydrate, acetic anhydride, and sodium acetate in a round-bottom flask suitable for microwave irradiation.

-

Irradiate the mixture in a microwave reactor at 700 W for 10-20 minutes.

-

Pour the hot reaction mixture into a beaker containing 200 cm³ of ice-cold distilled water and stir.

-

Allow the mixture to stand at 4°C for 12 hours to complete the precipitation.

-

Filter the resulting white solid under vacuum and wash with distilled water.

-

Dry the product in a vacuum oven.

Purification by Recrystallization

Recrystallization is a common method to purify the crude lactose octaacetate.[2][5]

Materials:

-

Crude lactose octaacetate

-

95% Ethanol or a mixture of dichloromethane and methanol

Procedure:

-

Dissolve the crude lactose octaacetate in a minimum amount of hot 95% ethanol or a suitable solvent mixture like dichloromethane-methanol.[10][11]

-

If the solution is colored, activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

-

Dry the crystals in a vacuum oven.

Applications in Drug Development

The acetylation of lactose to form lactose octaacetate renders the molecule more lipophilic, which is a key property often exploited in drug development.[3]

-

Excipient in Formulations: Lactose octaacetate is used as a diluent and solubilizer in tablets and capsules, contributing to improved drug stability and bioavailability.[3]

-

Prodrug Design: The hydrophobic nature of lactose octaacetate makes it a potential promoiety for creating prodrugs of hydrophilic drugs. By masking polar functional groups of a parent drug with the bulky, lipophilic lactose octaacetate, its membrane permeability can be enhanced, potentially improving oral absorption.[12] The ester linkages in lactose octaacetate can be designed to be cleaved by esterases in the body to release the active drug.

-

Targeted Drug Delivery: While not a targeting ligand itself, the carbohydrate backbone of lactose can be a starting point for the synthesis of more complex glycoconjugates used in targeted drug delivery. For instance, galactose residues are recognized by asialoglycoprotein receptors (ASGPR) on hepatocytes, suggesting a potential for liver-targeted drug delivery systems derived from lactose.[13]

Experimental and Logical Workflow

The synthesis, purification, and characterization of lactose octaacetate follow a logical experimental workflow. This can be visualized to provide a clear overview of the process.

Caption: Experimental workflow for the synthesis and characterization of lactose octaacetate.

This diagram illustrates the sequential process starting from the synthesis of crude lactose octaacetate, followed by its purification through precipitation and recrystallization, and concluding with the characterization of the final pure product using various analytical techniques.

References

- 1. synthose.com [synthose.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]

- 4. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Forms of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of lactose octaacetate, focusing on the α- and β-anomers. It covers their synthesis, purification, and detailed physicochemical characterization. This document is intended to be a valuable resource for researchers in carbohydrate chemistry, drug development, and materials science.

Introduction to Lactose Octaacetate Isomers

Lactose octaacetate, the fully acetylated derivative of lactose, is a key intermediate in synthetic carbohydrate chemistry.[1] It exists primarily as two anomers, α-lactose octaacetate and β-lactose octaacetate, which differ in the stereochemistry at the anomeric carbon (C-1) of the glucose unit. This seemingly minor structural difference leads to distinct physicochemical properties, including melting point, optical rotation, and solubility. The β-anomer is often the more desired isomer in synthetic applications due to its higher stability and crystallinity.

Physicochemical Properties of Lactose Octaacetate Isomers

The α- and β-anomers of lactose octaacetate can be distinguished by their distinct physical and spectroscopic properties. While melting points and optical rotations are classical indicators, ¹H and ¹³C NMR spectroscopy are the most definitive methods for anomeric characterization.[2]

Table 1: Physicochemical Properties of α- and β-Lactose Octaacetate

| Property | α-Lactose Octaacetate | β-Lactose Octaacetate |

| Melting Point (°C) | 75-78[3] | 94.0-97.5[4], 139-141[5] |

| Specific Optical Rotation ([\α]D) | +53.5° (c 1, CHCl₃) | -4.14° (c 10.0, CHCl₃)[4] |

| Appearance | Solid[3] | White Crystalline Solid[5] |

Table 2: Key ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Proton | α-Anomer[2] | β-Anomer[2] |

| H-1 (Glc) | 6.25 (d, J = 3.6 Hz) | 5.66 (d, J = 8.5 Hz) |

| H-1' (Gal) | 4.59 (d, J = 8.0 Hz) | 4.56 (d, J = 8.0 Hz) |

Table 3: Key ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Carbon | α-Anomer[2] | β-Anomer[2] |

| C-1 (Glc) | 89.2 | 91.6 |

| C-1' (Gal) | 101.9 | 102.0 |

| C-4 (Glc) | 82.1 | 82.1 |

Synthesis and Purification of Isomeric Lactose Octaacetate

The acetylation of lactose typically yields a mixture of α- and β-anomers. The ratio of these anomers can be influenced by the reaction conditions.[2] The purification of the desired β-anomer is often achieved through fractional crystallization.

Experimental Protocols

Protocol 1: Classical Acetylation of Lactose [6]

This method involves the reaction of anhydrous D-lactose with acetic acid and sodium acetate, followed by treatment with acetic anhydride.

-

Materials: Anhydrous D-lactose, acetic acid, anhydrous sodium acetate, acetic anhydride.

-

Procedure:

-

A mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g) is heated at 100°C for 2 hours with stirring.

-

Excess acetic acid and water are removed under vacuum.

-

The resulting partially acetylated lactose is reacted with acetic anhydride in the presence of anhydrous sodium acetate under reflux for 30 minutes.

-

Excess acetic anhydride and acetic acid are distilled off.

-

The molten product is mixed with water, ground, filtered, and dried to yield a mixture of lactose octaacetate anomers. The typical yield is approximately 85%.

-

Protocol 2: Microwave-Assisted Synthesis of Lactose Octaacetate [7][8]

This method offers a more rapid and efficient synthesis.

-

Materials: D-(+)-lactose monohydrate, acetic anhydride, anhydrous sodium acetate.

-

Procedure:

-

D-(+)-lactose monohydrate (10.0 g) is mixed with acetic anhydride (30 cm³) and anhydrous sodium acetate (3.0 g) in a round-bottom flask.

-

The mixture is subjected to microwave irradiation (700 W) for 10-20 minutes.[7][8]

-

The reaction mixture is poured into ice water and stirred.

-

The precipitated white solid is filtered, washed with distilled water, and dried.

-

The crude product can be further purified by recrystallization from 95% ethanol.[7]

-

Protocol 3: Purification of β-Lactose Octaacetate by Fractional Crystallization [4]

This protocol describes the isolation of the pure β-anomer from the anomeric mixture.

-

Materials: Crude lactose octaacetate mixture, dichloromethane (CH₂Cl₂), methanol (MeOH).

-

Procedure:

-

The crude product from the acetylation reaction is dissolved in a minimal amount of CH₂Cl₂.

-

Methanol (approximately 10 volumes) is added to the solution.

-

The solution is allowed to crystallize. The β-anomer, being less soluble, will crystallize out.

-

The crystals are collected by filtration and can be recrystallized from a CH₂Cl₂-MeOH solvent system to achieve high purity.[4]

-

Experimental and Logical Workflows

The following diagrams illustrate the synthesis, purification, and characterization workflow for the isomeric forms of lactose octaacetate.

Caption: Workflow for the synthesis, purification, and characterization of lactose octaacetate isomers.

Biological Activities of Lactose Octaacetate

Lactose octaacetate has been reported to exhibit a range of biological activities, including antifungal, antiviral, and cytotoxic effects.[7][9] The exact mechanisms underlying these activities are not yet fully elucidated and appear to be independent of specific signaling pathway modulation.

-

Antifungal Activity: Lactose octaacetate has shown moderate activity against various fungal species, including Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[7][8]

-

Antiviral Activity: Studies have indicated antiviral activity against Poliovirus 1 (PV-1).[9]

-

Cytotoxicity: Low cytotoxicity has been observed against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[7]

The following diagram provides a conceptual overview of the observed biological effects of lactose octaacetate.

Caption: Conceptual diagram of the biological activities of lactose octaacetate.

Applications in Drug Development

Lactose octaacetate serves as a versatile molecule in the pharmaceutical industry. Its primary applications include:

-

Synthetic Intermediate: It is a crucial starting material for the synthesis of more complex, biologically active oligosaccharides and glycoconjugates.[1]

-

Excipient: In its unmodified form, lactose is widely used as a diluent and filler in tablet and capsule formulations. The acetylated form, due to its altered physicochemical properties, is of interest for specialized drug delivery applications.[10]

Conclusion

The α- and β-isomers of lactose octaacetate are well-characterized compounds with distinct properties. The synthesis of an anomeric mixture is straightforward, and the purification of the thermodynamically more stable β-anomer can be readily achieved. While the biological activities of lactose octaacetate are of interest, further research is needed to elucidate the specific molecular mechanisms underlying these effects. This guide provides a solid foundation of the current knowledge on these isomers, serving as a valuable resource for their synthesis, characterization, and potential applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Lactose octaacetate 95% | 23973-20-8 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. synthose.com [synthose.com]

- 6. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]

Elucidation of the Structure of Lactose Octaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of lactose octaacetate. It details the spectroscopic and crystallographic techniques used to confirm the molecular structure of this peracetylated disaccharide, a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of the structure determination process.

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a disaccharide composed of β-D-galactopyranose and α/β-D-glucopyranose units linked by a β-(1→4) glycosidic bond. The acetylation of the eight hydroxyl groups significantly alters its chemical properties, making it a versatile intermediate in organic synthesis and a subject of interest in materials science. The precise determination of its three-dimensional structure, including the stereochemistry of the anomeric carbons, is crucial for its application and further chemical modifications. This guide will delve into the primary analytical techniques used for its structural characterization.

Spectroscopic Analysis

Spectroscopic methods are paramount in the structural elucidation of organic molecules. For lactose octaacetate, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the most critical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of lactose octaacetate in solution, allowing for the unambiguous assignment of its proton (¹H) and carbon (¹³C) nuclei. It is also instrumental in distinguishing between the α and β anomers of the glucopyranose ring.

The chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. The data presented below is a compilation from various sources, primarily for the β-anomer of lactose octaacetate, which is often the more thermodynamically stable and more frequently studied isomer.

Table 1: ¹H NMR Spectroscopic Data for β-Lactose Octaacetate in CDCl₃ [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Glu) | 5.66 | d | 8.5 |

| H-2 (Glu) | 5.05 | dd | 8.5, 9.5 |

| H-3 (Glu) | --- | --- | --- |

| H-4 (Glu) | 3.61 | dd | 8.5, 10.0 |

| H-5 (Glu) | 3.99 | m | --- |

| H-6a (Glu) | 4.32 | overlap | --- |

| H-6b (Glu) | --- | --- | --- |

| H-1' (Gal) | 4.56 | d | 8.0 |

| H-2' (Gal) | 5.26 | dd | 8.1, 10.4 |

| H-3' (Gal) | 5.02 | overlap | --- |

| H-4' (Gal) | 5.40 | dd | 3.4, 0.7 |

| H-5' (Gal) | --- | --- | --- |

| H-6a' (Gal) | 4.20-4.12 | m | --- |

| H-6b' (Gal) | 4.20-4.12 | m | --- |

| Acetyl Protons | 1.96-2.22 | m | --- |

Note: Due to signal overlap in the ¹H NMR spectrum, some assignments can be ambiguous without further 2D NMR experiments.

Table 2: ¹³C NMR Spectroscopic Data for Lactose Octaacetate in CDCl₃ [1][2][3]

| Carbon Assignment | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) |

| C-1 (Glu) | 89.2 | 91.53 |

| C-2 (Glu) | 70.5 | 72.63 |

| C-3 (Glu) | 69.5 | 73.50 |

| C-4 (Glu) | 82.1 | 75.67 |

| C-5 (Glu) | 69.6 | 70.96 |

| C-6 (Glu) | 62.1 | 61.74 |

| C-1' (Gal) | 101.9 | 100.95 |

| C-2' (Gal) | 68.7 | 69.01 |

| C-3' (Gal) | 70.8 | 70.75 |

| C-4' (Gal) | 66.8 | 66.60 |

| C-5' (Gal) | 71.5 | 70.52 |

| C-6' (Gal) | 61.8 | 60.84 |

| C=O (Acetyl) | --- | 168.82-170.33 |

| CH₃ (Acetyl) | --- | 20.49-20.94 |

A detailed protocol for acquiring high-resolution NMR spectra of lactose octaacetate is as follows:

-

Sample Preparation: Dissolve approximately 20 mg of lactose octaacetate in 0.6 mL of deuterated chloroform (CDCl₃).[3] CDCl₃ is a suitable solvent as it dissolves the non-polar acetylated sugar and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.[3]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0-220 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the glucose and galactose residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the acetyl groups and confirming the glycosidic linkage.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of lactose octaacetate. Fragmentation analysis (MS/MS) can offer insights into the connectivity of the monosaccharide units and the positions of the acetyl groups.

Table 3: Mass Spectrometric Data for Lactose Octaacetate

| Parameter | Value | Method |

| Molecular Formula | C₂₈H₃₈O₁₉ | --- |

| Molecular Weight | 678.59 g/mol | --- |

| [M+Na]⁺ | 701.19 m/z | ESI-TOF |

| [M+H]⁺ | 679.21 m/z | ESI |

-

Glycosidic Bond Cleavage: This would result in the formation of oxonium ions corresponding to the individual acetylated monosaccharide units. For lactose octaacetate, this would yield fragments corresponding to acetylated galactose and acetylated glucose.

-

Cross-Ring Cleavage: These fragmentations provide information about the linkage positions of the monosaccharides.

-

Loss of Acetyl Groups: Sequential loss of ketene (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the molecular ion and fragment ions is also a common fragmentation pathway for acetylated compounds.

-

Sample Preparation: Prepare a dilute solution of lactose octaacetate (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an ESI source.

-

MS Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum in positive ion mode to observe the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions.

-

-

MS/MS Acquisition:

-

Select the precursor ion of interest (e.g., [M+Na]⁺) in the first mass analyzer.

-

Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Analyze the resulting fragment ions in the second mass analyzer to obtain the MS/MS spectrum.

-

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. However, obtaining suitable single crystals of lactose octaacetate can be challenging.

A general approach to crystallizing lactose octaacetate for X-ray diffraction studies would involve:

-

Synthesis and Purification: Synthesize lactose octaacetate by reacting lactose with an excess of acetic anhydride, often with a catalyst such as sodium acetate or iodine.[3] Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/methanol, to obtain high-purity crystals.[2]

-

Crystal Growth:

-

Slow Evaporation: Dissolve the purified lactose octaacetate in a suitable solvent (e.g., ethanol) to near saturation. Allow the solvent to evaporate slowly in a dust-free environment.

-

Solvent Diffusion: Create a layered system with a solution of lactose octaacetate in a good solvent and an anti-solvent in which it is poorly soluble. Slow diffusion of the anti-solvent into the solution can induce crystallization.

-

-

X-ray Diffraction:

-

Mount a suitable single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and the electron density map.

-

Solve and refine the crystal structure to obtain the final atomic coordinates.

-

Conclusion

The structural elucidation of lactose octaacetate is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy stands out as the primary tool for detailed structural and stereochemical assignment in solution. Mass spectrometry complements this by providing molecular weight and fragmentation information, which corroborates the proposed structure. While X-ray crystallography would offer the ultimate proof of the solid-state structure, the current literature lacks a definitive crystal structure. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and scientists working with lactose octaacetate and similar acetylated carbohydrates.

References

An In-depth Technical Guide to Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lactose octaacetate, a fully acetylated derivative of lactose. It is intended to be a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity: CAS Numbers and Synonyms

Lactose octaacetate is a disaccharide derivative where all hydroxyl groups of lactose are replaced by acetate esters. This modification significantly alters its physical and chemical properties, making it a versatile compound in various scientific applications.

There are two primary anomers of lactose octaacetate, the α- and β-forms, which can sometimes be associated with different CAS numbers. However, the distinction is not always clear in commercial listings.

Table 1: CAS Numbers and Synonyms for Lactose Octaacetate

| Identifier | Value |

| Common Name | Lactose Octaacetate |

| CAS Number | 6291-42-5 (often associated with β-lactose octaacetate)[1][2][3] |

| 23973-20-8[4] | |

| Synonyms | Octa-O-acetyl-D-lactose[4][5] |

| Peracetylated lactose[4] | |

| 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose[4][5] | |

| β-Octaacetyllactose[2][6] | |

| Acetylated lactose[7] | |

| 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranose[1] |

Physicochemical Properties

The acetylation of lactose results in a non-polar compound with altered solubility and physical characteristics compared to the parent sugar. These properties are crucial for its application in organic synthesis and as a pharmaceutical excipient.

Table 2: Physicochemical Properties of Lactose Octaacetate

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₉ | [1][2] |

| Molecular Weight | 678.59 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid or powder | [1][3] |

| Melting Point | 139-141 °C (for β-anomer) | [1] |

| 75-78 °C | ||

| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), methanol (MeOH), chloroform, and acetone.[1][3] Slightly soluble in ethanol and very slightly soluble in water.[8][9] | |

| Optical Rotation | A negative angle of optical rotation is reported for lactose octaacetate in methanol.[10] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of lactose octaacetate. Below is a summary of key spectroscopic data.

Table 3: Spectroscopic Data for Lactose Octaacetate

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 10.3, 8.8, 4.1, 1.1 Hz, 2H), 4.50 (dd, J = 12.2, 4.2 Hz, 2H), 4.29-4.04 (m, 11H), 3.98 – 3.80 (m, 20H), 3.81 (d, J = 7.7 Hz, 4H) | [5] |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 91.30, 75.41, 72.82, 72.24, 71.10, 70.71, 70.29, 69.45, 68.85, 66.75, 62.21, 60.96, 20.44, 20.40, 20.35, 20.29, 20.22, 20.13, 20.06 | [11] |

| FTIR (KBr pellet) | A characteristic band at 1752 cm⁻¹ is observed, corresponding to the C=O stretching vibration of the acetyl ester groups. The broad band for -OH stretching vibrations around 3320 cm⁻¹ present in lactose is absent after acetylation. A band at 1371 cm⁻¹ is assigned to the bending of C-H from the CH₃ groups. | [11][12] |

| UV-Vis Spectroscopy | The absorption maximum varies with the solvent: 209 nm in methanol, 210 nm in ethanol, 213 nm in acetonitrile, 245 nm in 1,4-dioxane, 259 nm in DMSO, and 266 nm in DMF.[11] |

Experimental Protocols

Microwave-Assisted Synthesis of Lactose Octaacetate

This method offers a "green" and efficient approach to the synthesis of lactose octaacetate.[5][11]

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water

-

Ice

-

95% Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.[5][11]

-

Subject the reaction mixture to microwave irradiation at 700 W for 10 minutes.[5]

-

Pour the resulting sample into 200 cm³ of distilled water with ice cubes and stir.[5][11]

-

Allow the mixture to stand at 4 °C for 12 hours to precipitate the lactose ester as a white solid.[5][11]

-

Filter the precipitate under vacuum and wash with distilled water.[5][11]

-

Purify the crude lactose octaacetate by recrystallization from 95% ethanol, followed by washing with distilled water.[5][11]

-

Dry the purified product in a vacuum oven to a constant weight.[5]

Determination of Degree of Substitution (DS)

This titration method is used to quantify the extent of acetylation.[11]

Materials:

-

Lactose octaacetate (0.5 g)

-

75% v/v Ethanol (30 mL)

-

0.5 M Potassium hydroxide (KOH) (25 mL)

-

0.5 M Hydrochloric acid (HCl)

-

Phenolphthalein indicator

Procedure:

-

Accurately weigh 0.5 g of lactose octaacetate into a 100 mL flask.

-

Add 30 mL of 75% v/v ethanol and stir on a magnetic stirrer for 15 minutes.

-

Add 25 mL of 0.5 M KOH and continue stirring for 2 hours.

-

Back-titrate the excess alkali with 0.5 M HCl using phenolphthalein as an indicator.

-

Perform a blank titration under the same conditions.

-

Calculate the acetyl percentage and the degree of substitution.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial properties of lactose octaacetate.[11][13]

Materials:

-

Lactose octaacetate solution (10 mg/mL in methanol or DMSO)

-

Bacterial and fungal strains

-

Appropriate culture media (e.g., Nutrient agar for bacteria, Malt extract agar for fungi)

-

Sterile Petri dishes

Procedure:

-

Prepare the desired solutions of lactose octaacetate.[11]

-

Prepare and sterilize the culture media and pour them into Petri dishes.

-

Once the media has solidified, inoculate the surface with the test microorganisms.

-

Create wells of a defined diameter in the agar.

-

Add a specific volume (e.g., 60 μL) of the lactose octaacetate solution and control solvents into the wells in triplicate.[11]

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Measure the diameter of the inhibition zones around the wells.

Antiviral Activity Assay

The antiviral activity can be evaluated through various assays, such as a virucidal activity assay.[11][14]

Materials:

-

Lactose octaacetate solution

-

Virus stock (e.g., Herpes Simplex Virus Type 1 - HSV-1)

-

Host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells)

-

Cell culture medium

Procedure (Virucidal Assay):

-

Prepare contact samples by mixing 1 mL of the virus suspension (e.g., 10⁵ CCID₅₀ of HSV-1) with the test compound at its maximal tolerated concentration (MTC) in a 1:1 ratio.[11]

-

Incubate the samples at room temperature for different time intervals (e.g., 15, 30, 60, 90, and 120 minutes).[11]

-

Determine the infectious viral titer of all samples by endpoint dilution titration on the host cell line.

-

Compare the results to a virus control (virus suspension mixed with maintenance medium) incubated for the same time intervals.

-

Calculate the reduction in viral titer (Δlog).

Applications in Research and Drug Development

Lactose octaacetate serves as a valuable intermediate in the synthesis of more complex oligosaccharides and glycoconjugates. Its modified properties also make it a useful excipient in pharmaceutical formulations.

-

Pharmaceutical Intermediate: It is used as a starting material for the synthesis of various carbohydrate-based molecules.[4]

-

Excipient in Drug Formulation: The acetylated form of lactose can act as a diluent and solubilizer in tablets and capsules, potentially improving drug stability and bioavailability.

-

Antimicrobial and Antiviral Research: Studies have shown that lactose octaacetate exhibits moderate antifungal activity against certain fungal species and some antiviral activity.[6][11][14] This opens avenues for its investigation as a potential antimicrobial or antiviral agent in various applications, including food, pharmaceutical, and cosmetic preparations.[11]

References

- 1. synthose.com [synthose.com]

- 2. scbt.com [scbt.com]

- 3. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]

- 4. Lactose octaacetate | 23973-20-8 | OL02883 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Sucrose octaacetate - Wikipedia [en.wikipedia.org]

- 9. Evaluation of the amorphous content of lactose by solution calorimetry and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Surface and Antimicrobial Activity of New Lactose-Based Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Preliminary Investigation into the Bioactivity of Lactose Octaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, a fully acetylated derivative of lactose, is a compound of growing interest in the fields of pharmaceuticals and material science. While its synthesis and basic properties have been documented, a comprehensive understanding of its biological activities is still emerging. This technical guide provides a detailed overview of the preliminary investigations into the bioactivity of lactose octaacetate, with a focus on its antimicrobial, antiviral, and cytotoxic properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the potential therapeutic applications of this modified disaccharide.

Bioactivity of Lactose Octaacetate

Preliminary studies have revealed that lactose octaacetate possesses a range of biological activities, most notably against certain fungal strains and viruses. Its effects on bacterial species have been found to be limited.

Antimicrobial Activity

Lactose octaacetate has demonstrated more potent antifungal activity compared to its antibacterial effects[1]. It exhibits slight to moderate inhibitory action against several common fungal species, as detailed in the table below.

Antiviral Activity

The antiviral properties of lactose octaacetate have been investigated against a panel of viruses. Notably, it has shown specific activity against Poliovirus 1 (PV-1), while being inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1[1].

Cytotoxicity

The cytotoxic profile of lactose octaacetate has been evaluated against various mammalian cell lines. The compound has demonstrated low cytotoxicity, suggesting a favorable preliminary safety profile for potential therapeutic applications[1][2].

Quantitative Bioactivity Data

The following tables summarize the quantitative data from preliminary bioactivity studies of lactose octaacetate.

Table 1: Antifungal Activity of Lactose Octaacetate

| Fungal Species | Inhibition Zone Diameter (mm) |

| Aspergillus niger ATCC 1015 | 18 |

| Penicillium sp. | 20 |

| Rhizopus sp. | 19 |

| Fusarium moniliforme ATCC 38932 | 18 |

Data from a study where 60 µL of a 10 mg/mL solution of lactose octaacetate was used in an agar well diffusion assay.[1]

Table 2: Antiviral Activity of Lactose Octaacetate against Poliovirus 1 (PV-1)

| Parameter | Value |

| 50% Inhibitory Concentration (IC50) | 215 µg/mL |

| Selectivity Index (SI) | 2.4 |

The Selectivity Index (SI) is calculated as the ratio of the 50% Cytotoxic Concentration (CC50) to the 50% Inhibitory Concentration (IC50).[1]

Table 3: Cytotoxicity of Lactose Octaacetate

| Cell Line | 50% Cytotoxic Concentration (CC50) (µg/mL) |

| Human epithelial type 2 (HEp-2) | 533 |

| Madin-Darby canine kidney (MDCK) | 688 |

| Madin-Darby bovine kidney (MDBK) | 1100 |

Cytotoxicity was determined after 48 hours of exposure.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Lactose Octaacetate (Microwave-Assisted)

This protocol describes a "green" synthesis method for lactose octaacetate using microwave irradiation[1].

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water

-

95% Ethanol

Procedure:

-

Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.

-

Subject the reaction mixture to microwave irradiation at 700 W for 10-30 minutes.

-

Pour the resulting sample into 200 cm³ of distilled water with ice cubes and stir.

-

Store the mixture at 4 °C for 12 hours to allow for the precipitation of lactose octaacetate as a white solid.

-

Filter the precipitate under vacuum and wash with distilled water.

-

Purify the lactose octaacetate by recrystallization from 95% ethanol and then distilled water.

-

Dry the purified product in a vacuum oven to a constant weight.

Antifungal Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines the procedure for assessing the antifungal activity of lactose octaacetate[1].

Materials:

-

Lactose octaacetate solution (10 mg/mL in methanol or DMSO)

-

Fungal cultures (Aspergillus niger ATCC 1015, Penicillium sp., Rhizopus sp., Fusarium moniliforme ATCC 38932)

-

Malt Extract Agar (MEA) plates

-

Sterile pipette tips and micropipettes

-

Positive controls (e.g., Nystatin)

-

Negative controls (methanol or DMSO)

Procedure:

-

Prepare MEA plates and allow them to solidify.

-

Inoculate the surface of the MEA plates uniformly with the respective fungal cultures.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add 60 µL of the lactose octaacetate solution to the designated wells.

-

Add the positive and negative controls to separate wells.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measure the diameter of the inhibition zones around the wells in millimeters.

Cytotoxicity Assay (Neutral Red Uptake Assay)

This protocol details the method for evaluating the cytotoxicity of lactose octaacetate on mammalian cell lines[1].

Materials:

-

Confluent monolayer cell cultures (MDBK, HEp-2, or MDCK) in a 96-well plate

-

Lactose octaacetate solutions of varying concentrations

-

Culture medium

-

Neutral red solution

-

ELISA reader

Procedure:

-

Treat the confluent cell monolayers with culture medium containing increasing concentrations of lactose octaacetate. Include untreated cells as a control.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours.

-

Following incubation, measure the viability of the cells using a neutral red uptake assay.

-

Read the absorbance at a wavelength of 540 nm using an ELISA reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Antiviral Activity Assay (Cytopathic Effect Inhibition Test)

This protocol describes the method used to determine the antiviral activity of lactose octaacetate against Poliovirus 1[1].

Materials:

-

Host cell line for Poliovirus 1

-

Poliovirus 1 stock

-

Lactose octaacetate solutions of varying concentrations

-

Culture medium

-

96-well plates

Procedure:

-

Seed the 96-well plates with the host cells and allow them to form a confluent monolayer.

-

Infect the cells with Poliovirus 1 in the presence of varying concentrations of lactose octaacetate. Include a virus control (cells with virus but no compound) and a cell control (cells with no virus or compound).

-

Incubate the plates and visually inspect for cytopathic effect (CPE) daily.

-

The 50% inhibitory concentration (IC50) is defined as the concentration of lactose octaacetate that inhibits 50% of the viral replication compared to the virus control.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the key experimental protocols.

Caption: Workflow for the microwave-assisted synthesis of lactose octaacetate.

References

The Solubility Profile of Lactose Octaacetate: A Technical Guide for Researchers

An In-depth Examination of Lactose Octaacetate's Behavior in Common Laboratory Solvents

Lactose octaacetate, the fully acetylated derivative of lactose, presents a significantly different solubility profile from its parent sugar. The esterification of lactose's hydroxyl groups with acetate moieties dramatically reduces its polarity, rendering it hydrophobic. This technical guide provides a comprehensive overview of the solubility of lactose octaacetate in a range of common laboratory solvents, equipping researchers, scientists, and drug development professionals with the critical data and methodologies required for its effective use in experimental and formulation settings.

Quantitative Solubility Data

Precise quantitative solubility data for lactose octaacetate across a wide array of solvents is not extensively documented in publicly available literature. However, based on technical data sheets and scientific publications, the following table summarizes the available qualitative and quantitative solubility information. It is important to note that solubility can be influenced by factors such as temperature, the specific isomeric form (α or β), and the purity of both the solute and the solvent.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature unless specified) |

| Polar Protic Solvents | |||

| Water | H₂O | Sparingly soluble to insoluble | Data not available |

| Methanol (MeOH) | CH₃OH | Soluble | ≥ 1 mg/mL |

| Ethanol (EtOH) | C₂H₅OH | Soluble | ≥ 1 mg/mL |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | 100 mg/mL (requires sonication) |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | ≥ 1 mg/mL |

| Acetone | (CH₃)₂CO | Soluble | Data not available |

| Acetonitrile (ACN) | CH₃CN | Soluble | ≥ 1 mg/mL |

| Ethyl Acetate (EtOAc) | CH₃COOC₂H₅ | Soluble | Data not available |

| Nonpolar Solvents | |||

| Chloroform | CHCl₃ | Soluble | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Data not available |

Experimental Protocol: Determination of Lactose Octaacetate Solubility

Objective: To determine the equilibrium solubility of lactose octaacetate in a given solvent at a specific temperature.

Materials:

-

Lactose octaacetate (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of lactose octaacetate to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

-

Record the exact weight of the lactose octaacetate added.

-

Add a known volume or weight of the solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the optimal equilibration time.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of lactose octaacetate.

-

Prepare a calibration curve using standard solutions of lactose octaacetate of known concentrations to accurately quantify the samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of lactose octaacetate in the original undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of lactose octaacetate solubility using the shake-flask method.

Caption: Workflow for determining the solubility of lactose octaacetate.

This comprehensive guide provides a foundational understanding of the solubility characteristics of lactose octaacetate. For precise quantitative data in specific solvent systems not listed, it is highly recommended that researchers perform their own solubility determinations using the detailed protocol provided.

The Pivotal Role of Lactose Octaacetate in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lactose octaacetate, the fully acetylated derivative of lactose, serves as a cornerstone in synthetic carbohydrate chemistry. Its enhanced stability and solubility in organic solvents, compared to its parent disaccharide, render it an exceptionally versatile precursor for the synthesis of a diverse array of complex glycans and glycoconjugates. This technical guide provides an in-depth exploration of lactose octaacetate's synthesis, properties, and its critical applications as a precursor, complete with detailed experimental protocols and structured data for ease of reference.

Physicochemical Properties and Synthesis

Lactose octaacetate (β-D-lactose octaacetate) is a white crystalline solid, a property that facilitates its handling and purification.[1] The acetylation of all eight hydroxyl groups of lactose significantly alters its chemical nature, making it a key intermediate in various synthetic pathways.[2][3]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 6291-42-5 | [1] |

| Molecular Formula | C₂₈H₃₈O₁₉ | [3] |

| Molecular Weight | 678.59 g/mol | [3] |

| Appearance | White Crystalline Solid/Powder | [1] |

| Melting Point | 139-141 °C | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [1] |

Synthesis of Lactose Octaacetate

The peracetylation of lactose is a standard procedure in carbohydrate chemistry, achievable through various methods. A common and efficient approach involves the use of acetic anhydride with a catalyst.[2][4] Microwave-assisted synthesis has emerged as a "green" and rapid alternative to conventional heating.[2]

Experimental Protocol: Microwave-Assisted Synthesis [2][5]

-

Reaction Setup: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as a catalyst.[2][5]

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 700 W for 10-30 minutes.[2][5]

-

Precipitation: Pour the resulting sample into 200 cm³ of distilled water with ice cubes. Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[2][5]

-

Filtration and Washing: Filter the precipitate under vacuum and wash it with distilled water.[2][5]

-

Purification: Further purify the lactose acetate by recrystallization from 95% ethanol and then distilled water.[2][5]

-

Drying: Dry the purified lactose octaacetate in a vacuum oven to a constant weight.[2][5]

This method typically yields 85-90% of the desired product.[2]

Lactose Octaacetate as a Precursor: The Gateway to Complex Carbohydrates